molecular formula C7H10BrF3O B8095714 1-Bromo-3-(trifluoromethoxy)cyclohexane

1-Bromo-3-(trifluoromethoxy)cyclohexane

Cat. No.: B8095714
M. Wt: 247.05 g/mol
InChI Key: ZSYIMROQPANBJX-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C7H4BrF3O. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a cyclohexane ring. It is a colorless to pale yellow liquid and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethoxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclohexane derivative.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed:

    Substitution Reactions: Formation of 3-(trifluoromethoxy)cyclohexanol or 3-(trifluoromethoxy)cyclohexylamine.

    Oxidation Reactions: Formation of 3-(trifluoromethoxy)cyclohexanone or 3-(trifluoromethoxy)cyclohexanoic acid.

    Reduction Reactions: Formation of 3-(trifluoromethoxy)cyclohexane.

Scientific Research Applications

1-Bromo-3-(trifluoromethoxy)cyclohexane is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethoxy)cyclohexane involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biochemical effects.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    3-Bromo-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 1-Bromo-3-(trifluoromethoxy)cyclohexane is unique due to its combination of a bromine atom and a trifluoromethoxy group on a cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(trifluoromethoxy)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYIMROQPANBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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